6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound characterized by a fused triazolopyrazine ring system. This compound contains a chlorine atom attached to the pyrazine ring, which influences its chemical properties and reactivity. The molecular formula of this compound is C5H3ClN4, and it has a molecular weight of 154.56 g/mol.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-pyridines, have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s worth noting that related compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to impact the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Result of Action
Related compounds have been reported to exhibit significant anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
Triazole compounds, which include two carbon and three nitrogen atoms, are known to interact with a variety of enzymes and receptors in biological systems . This suggests that 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine may also interact with various biomolecules, influencing biochemical reactions.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is suggested that triazole compounds can bind to various biomolecules, leading to changes in gene expression and enzyme activity . The specific binding interactions of this compound with biomolecules remain to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-chloropyrazine-2-carbonitrile with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often involve heating the mixture to a specific temperature to facilitate the formation of the triazolopyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N or C-S bonds.
Ring Opening Reactions: Under acidic or basic conditions, the fused ring system can undergo cleavage, resulting in the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Ring Opening Reactions: Acidic or basic conditions, such as the use of hydrochloric acid or sodium hydroxide, can facilitate the ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazolopyrazine, while ring-opening reactions can produce various linear or branched compounds.
Scientific Research Applications
6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyrazine: Similar in structure but with a bromine atom instead of chlorine.
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Contains a pyridine ring instead of a pyrazine ring.
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine: Features a pyridazine ring instead of a pyrazine ring.
Uniqueness
6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific ring structure and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity.
Biological Activity
6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a fused triazole and pyrazine ring with a chlorine substituent, contributes to its diverse therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C4H3ClN4
- Molecular Weight : Approximately 169.57 g/mol
- Structural Features : The compound features a chlorine atom at the 6-position of the triazole moiety and an amino group at the 2-position of the pyrazine ring, enhancing its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antitumor Properties : The compound has shown promising results as an antitumor agent. It is believed to inhibit specific kinases involved in cancer progression, which could lead to significant therapeutic effects against various cancer types .
- Mechanism of Action : The biological activity is primarily attributed to its ability to interact with receptor tyrosine kinases (RTKs), which play critical roles in cell signaling pathways related to growth and proliferation . In particular, studies have demonstrated that compounds within this structural class can induce apoptosis in cancer cells by activating both intrinsic and extrinsic pathways .
- Antimicrobial Activity : Beyond its anticancer effects, this compound may also possess antimicrobial properties. This broadens its potential applications in treating infectious diseases .
Case Study 1: Antiproliferative Activity
A study investigating the antiproliferative effects of derivatives related to this compound found that certain compounds exhibited potent activity against MGC-803 gastric cancer cells. The most effective derivative demonstrated an IC50 value of approximately 0.96 μM and induced cell cycle arrest at the G0/G1 phase while promoting apoptosis through mitochondrial pathways .
Case Study 2: Kinase Inhibition
Another research effort focused on the inhibition of c-Met kinase by derivatives of triazolo-pyrazines. One notable compound showed an IC50 value of 48 nM against c-Met kinase while also demonstrating significant antiproliferative activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values ranging from 0.15 to 2.85 μM . This suggests that modifications to the triazolo-pyrazine structure can enhance kinase inhibition and anticancer efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substitutions on its core structure. Research has been conducted to explore how different functional groups affect its potency and selectivity towards biological targets:
Compound | Substitution | IC50 (μM) | Biological Activity |
---|---|---|---|
Compound A | -NH2 at position 2 | 0.96 | Antiproliferative |
Compound B | -Cl at position 6 | 0.15 | c-Met inhibition |
Compound C | -OCH3 at position 4 | 2.85 | Antitumor |
Properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-2-10-5(1-7-4)8-3-9-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAWTNUWVZJTAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NC=NN21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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